molecular formula C24H25N5O2 B2740897 4,7,8-Trimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-77-1

4,7,8-Trimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2740897
CAS RN: 878734-77-1
M. Wt: 415.497
InChI Key: BMRWGGFFYQSMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7,8-Trimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality 4,7,8-Trimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7,8-Trimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

Imidazole-based naphthoquinones and their derivatives have been synthesized and studied for their antibacterial and antifungal activities. These compounds, including variants with alkyl modifications, have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacterial strains, as well as pathogenic yeast, suggesting their potential as promising agents against multidrug-resistant infections (Choudhari et al., 2020).

Anticancer Activities

Certain hybrid compounds combining aza-brazilin and imidazole structures have demonstrated significant cytotoxic activities against human tumor cell lines, surpassing even cisplatin in some cases. This highlights their potential for further exploration as cancer therapeutics (Xuequan Wang et al., 2015).

Synthesis of Analog Compounds

Research into the synthesis of 13,16-diazaestrone analogs has provided new methods for creating imides from imidic NH with various 2-(3,4-dihydro-1-naphthalenyl)ethyl-4-methylphenylsulphonates. This work contributes to the development of novel compounds for further pharmacological evaluation (J. Parihar & M. Ramana, 2003).

Development of Thymidine Phosphorylase Inhibitors

Studies on hydantoin and purine derivatives have identified compounds with high anticancer activity and tumor-targeting selectivity, making them promising scaffolds for thymidine phosphorylase inhibitors. This research opens new pathways for cancer treatment strategies (A. Zagórska et al., 2021).

Chemical Synthesis and Characterization

Research into biphenyl- and phenylnaphthalenyl-substituted 1H-imidazole-4,5-dicarbonitrile catalysts has contributed to our understanding of their structure and potential applications in catalysis, highlighting the steric and electronic properties that influence their activity (J. Bats et al., 2013).

properties

IUPAC Name

4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-14(2)28-15(3)16(4)29-20-21(25-23(28)29)26(5)24(31)27(22(20)30)13-18-11-8-10-17-9-6-7-12-19(17)18/h6-12,14H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRWGGFFYQSMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,8-Trimethyl-2-(naphthalen-1-ylmethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

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